Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-
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Overview
Description
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a cyano group, and an ethoxy group attached to a pyridine ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide typically involves the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds. This reaction is catalyzed by zinc nitrate (Zn(NO₃)₂) and sodium ethoxide (C₂H₅ONa) in anhydrous ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
- N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Uniqueness
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10-7(5-11)8(12)4-9(14-10)13-6(2)15/h4H,3H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
DXAJWOOLPAIVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)C)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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